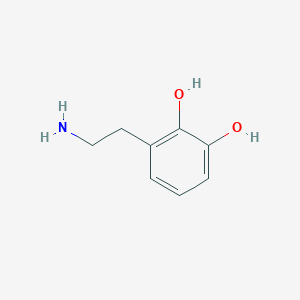
3-(2-Aminoethyl)benzene-1,2-diol
描述
3-(2-Aminoethyl)benzene-1,2-diol, also known as dopamine, is a catecholamine neurotransmitter that plays several important roles in the brain and body. It is involved in regulating movement, emotion, cognition, and the reward system. Dopamine is synthesized in the brain and kidneys and is also found in plants and most animals .
准备方法
Synthetic Routes and Reaction Conditions
Dopamine is synthesized from the amino acid tyrosine through a two-step process:
Conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA): This reaction is catalyzed by the enzyme tyrosine hydroxylase.
Conversion of L-DOPA to dopamine: This reaction is catalyzed by the enzyme DOPA decarboxylase.
Industrial Production Methods
Industrial production of dopamine typically involves the extraction and purification of L-DOPA from natural sources, followed by its enzymatic conversion to dopamine. This method ensures high purity and yield of the final product .
化学反应分析
Types of Reactions
Dopamine undergoes several types of chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Dopamine can be reduced to form 3,4-dihydroxyphenethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: 3,4-dihydroxyphenethylamine.
Substitution: Various substituted dopamine derivatives.
科学研究应用
Dopamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other catecholamines.
Biology: Studied for its role in neurotransmission and its effects on behavior and cognition.
Medicine: Used in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate.
作用机制
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors. There are five main types of dopamine receptors (D1, D2, D3, D4, and D5), each with different functions and locations in the brain. Dopamine binding to these receptors activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release .
相似化合物的比较
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.
Serotonin: A neurotransmitter involved in mood regulation and other functions.
Uniqueness
Dopamine is unique in its role as a neurotransmitter that regulates movement, emotion, and the reward system. Unlike norepinephrine and epinephrine, which are primarily involved in the body’s stress response, dopamine has a more diverse range of functions in the brain and body .
属性
IUPAC Name |
3-(2-aminoethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHVBRQKMHIAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903130 | |
| Record name | NoName_3727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















